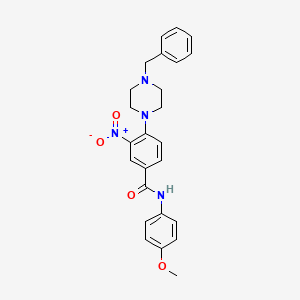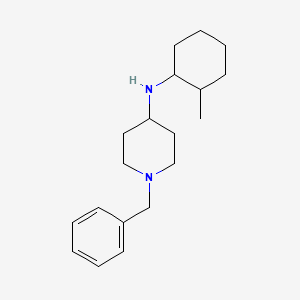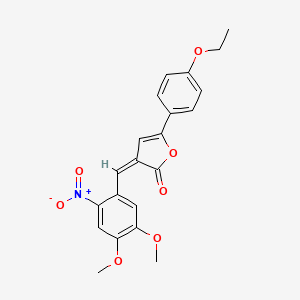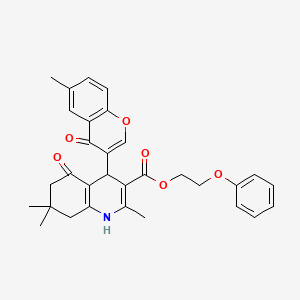
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as BPN-14770, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive impairments.
Mechanism of Action
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). This receptor is involved in the regulation of synaptic transmission and plasticity, which are crucial for learning and memory. By enhancing the activity of mGluR7, this compound improves synaptic function, reduces neuroinflammation, and promotes neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It improves cognitive function, reduces amyloid-beta levels, and decreases neuroinflammation. This compound also promotes neuroprotection and enhances synaptic function.
Advantages and Limitations for Lab Experiments
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has several advantages for lab experiments. It has a high degree of selectivity for mGluR7, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the main limitation of this compound is its low solubility, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide. One potential area of research is the development of more potent and selective analogs of this compound. Another direction is the investigation of the effects of this compound on other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the potential use of this compound in combination with other drugs for the treatment of cognitive impairments is an area of interest.
Synthesis Methods
The synthesis of 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide involves a series of chemical reactions that start with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This compound is then reacted with 4-methoxyaniline to form 4-(4-methoxyphenyl)-3-nitrobenzoic acid. The final step involves the reaction of this compound with benzyl piperazine to form this compound.
Scientific Research Applications
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been extensively studied in preclinical models for its potential therapeutic effects on neurological disorders. In a study conducted on mice, this compound was found to improve cognitive function and reduce amyloid-beta levels, which are a hallmark of Alzheimer's disease. This compound has also shown promising results in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-33-22-10-8-21(9-11-22)26-25(30)20-7-12-23(24(17-20)29(31)32)28-15-13-27(14-16-28)18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNNWHSKOUUNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)

![1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5199841.png)
![2-chloro-5-nitrobenzoic acid - 1-methyl-1,2,3,4,5,7,8,9-octahydrocyclopenta[5,6]pyrido[2,3-b]azepin-6-amine (1:1)](/img/structure/B5199851.png)
![N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B5199858.png)
![N-cycloheptyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5199862.png)
![2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5199867.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B5199873.png)
![1-(4-fluorophenyl)-4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-butanone](/img/structure/B5199883.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
![4-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5199909.png)
